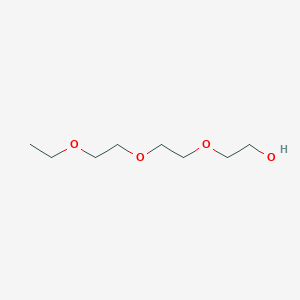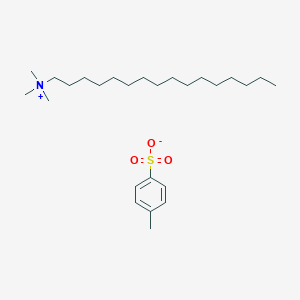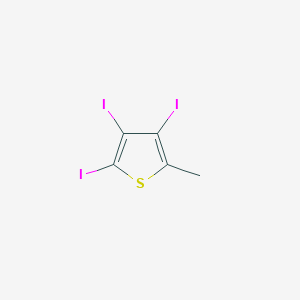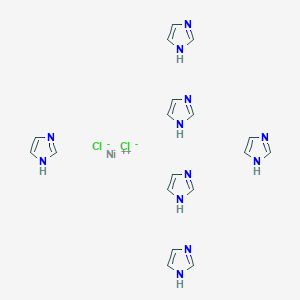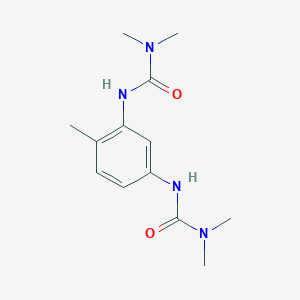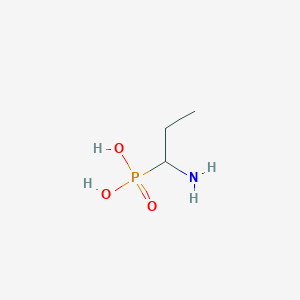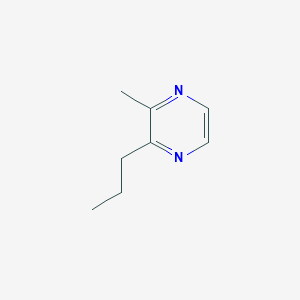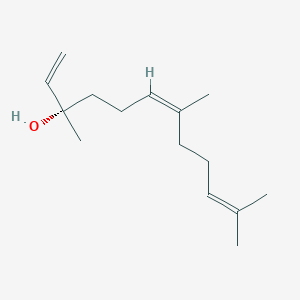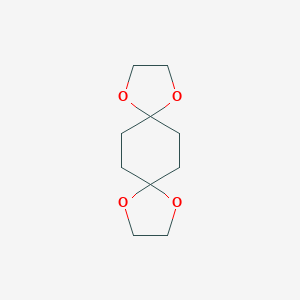
1,4-Cyclohexandion-bis(ethylenketal)
Übersicht
Beschreibung
1,4-Cyclohexanedione bis(ethylene ketal) (also known as 1,4-Cyclohexanedione bis(ethylene ketal) or CEDEK) is an organic compound that is used in various scientific research applications, such as in the synthesis of organic compounds and in biochemical and physiological studies. CEDEK is a stable, colorless, and non-volatile compound with a molecular weight of 258.3 g/mol and a boiling point of 200 °C. CEDEK is also an essential intermediate in the synthesis of several organic compounds, such as 1,4-cyclohexanedione, 1,4-cyclohexanone, and 1,4-cyclohexanediol.
Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukt
Diese Verbindung ist ein potentielles Zwischenprodukt in der organischen Synthese . Es kann bei der Herstellung verschiedener anderer Verbindungen verwendet werden und dient als Baustein in komplexen organischen Reaktionen.
Verunreinigungsanalyse
Die Verbindung wurde bei der Entwicklung einer Gaschromatographie-Methode (GC) zur Analyse von 1,4-Cyclohexandion-mono-ethylenketal eingesetzt . In diesem Zusammenhang dient es als potentielle Verunreinigung, die mit GC-Techniken abgetrennt und nachgewiesen werden kann .
Pharmazeutische Studien
Obwohl in den Suchergebnissen nicht direkt erwähnt, können Verbindungen wie diese oft von Interesse für pharmazeutische Studien sein. Das Vorhandensein von Verunreinigungen in Arzneimittelverbindungen kann erhebliche Auswirkungen auf deren Sicherheit und Wirksamkeit haben, daher sind Methoden zum Nachweis und zur Quantifizierung dieser Verunreinigungen entscheidend .
Materialwissenschaften
Die thermophysikalischen Eigenschaften dieser Verbindung machen sie im Bereich der Materialwissenschaften potenziell interessant . Das Verständnis, wie sich diese Eigenschaften unter verschiedenen Bedingungen ändern, kann die Konstruktion neuer Materialien beeinflussen.
Wirkmechanismus
1,4-Cyclohexanedione bis(ethylene ketal), also known as 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane, is a chemical compound with the molecular formula C10H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It’s known that the compound can undergo hydrolysis at 250°c . This could potentially lead to interactions with its targets, but the specifics of these interactions and the resulting changes are currently unknown.
Biochemical Pathways
It’s possible that the compound could affect various pathways due to its potential to undergo hydrolysis
Action Environment
It’s known that the compound can undergo hydrolysis at 250°c , suggesting that temperature could be a significant environmental factor.
Eigenschaften
IUPAC Name |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVSEYPOBXSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13OCCO3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171369 | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183-97-1 | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 183-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in organic synthesis?
A: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane serves as a valuable starting material for synthesizing other organic compounds. Specifically, it can be selectively deprotected to yield 1,4-Dioxaspiro[4.5]decan-8-one. This compound is a versatile building block in the production of pharmaceuticals, liquid crystals, and insecticides [].
Q2: Can you describe the optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane?
A: Research has shown that 1,4-Dioxaspiro[4.5]decan-8-one can be efficiently synthesized from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization []. This reaction is catalyzed by acetic acid (HAc) in an aqueous solution. The optimal conditions for this synthesis include a reaction temperature of 65°C, a volume ratio of HAc to water of 5:1, and a reactant concentration of 0.05 g/mL. These conditions allow for an 80% yield of 1,4-Dioxaspiro[4.5]decan-8-one with a significantly reduced reaction time of just 11 minutes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



